molecular formula C11H17N B2551664 2-Methyl-1-(m-tolyl)propan-1-amine CAS No. 854184-33-1

2-Methyl-1-(m-tolyl)propan-1-amine

Cat. No. B2551664
CAS RN: 854184-33-1
M. Wt: 163.264
InChI Key: IMVAKVFGEUFQCZ-UHFFFAOYSA-N
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Description

“2-Methyl-1-(m-tolyl)propan-1-amine” is an organic compound with the molecular formula C11H17N . It is related to the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .


Synthesis Analysis

Amines, including “2-Methyl-1-(m-tolyl)propan-1-amine”, can be synthesized through various methods. One common method is the Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(m-tolyl)propan-1-amine” consists of a tolyl group (a methyl group attached to a phenyl ring) and a 2-methylpropan-1-amine group .


Chemical Reactions Analysis

As an amine, “2-Methyl-1-(m-tolyl)propan-1-amine” can undergo a variety of chemical reactions. For instance, amines can react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-(m-tolyl)propan-1-amine” would depend on its structure. For instance, it would be expected to have a higher boiling point than simpler amines due to the presence of the aromatic ring .

Scientific Research Applications

Novel Routes to Pyrroles

A study outlined a novel route to synthesize 1,2,4-trisubstituted pyrroles using a palladium-catalyzed reaction involving primary amines, demonstrating the versatility of amine derivatives in chemical synthesis (Friedrich, Wächtler, & Meijere, 2002).

CO2 Capture and Solubility

Research on the solubility of carbon dioxide in mixtures of 2-amino-2-methyl-1-propanol and organic solvents provides insights into the application of sterically hindered amines for CO2 absorption processes, highlighting the benefits of these compounds in industrial applications due to their unique chemical properties (Svensson, Edfeldt, Velasco, Hulteberg, & Karlsson, 2014).

Corrosion Inhibition

A study on the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, revealed their significant inhibitive performance on carbon steel corrosion, demonstrating the protective capabilities of amine derivatives in preventing metal degradation (Gao, Liang, & Wang, 2007).

Enhanced Polymerization Catalysis

The use of water-soluble ligands in nickel(II)−methyl complexes for ethylene polymerization in aqueous systems has been explored, showing the potential of amine derivatives in facilitating the polymerization process in environmentally friendly conditions (Korthals, Göttker‐Schnetmann, & Mecking, 2007).

Analytical and Surface Modification

Research on the chemical modification of poly(methyl methacrylate) (PMMA) surfaces to yield amine-terminated surfaces demonstrates the applicability of amine derivatives in creating functionalized materials for analytical and biomedical applications (Henry, Tutt, Galloway, Davidson, McWhorter, Soper, & McCarley, 2000).

Mechanism of Action

The mechanism of action of “2-Methyl-1-(m-tolyl)propan-1-amine” would depend on its application. As an amine, it could act as a base, accepting a proton to form a positively charged ammonium ion .

Safety and Hazards

The safety and hazards associated with “2-Methyl-1-(m-tolyl)propan-1-amine” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-methyl-1-(3-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVAKVFGEUFQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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